3-(Aminomethyl)-3-methylpentane
Description
3-(Aminomethyl)-3-methylpentane is a branched aliphatic amine with the molecular formula C₇H₁₇N. Its structure consists of a pentane backbone substituted at the third carbon with both a methyl (-CH₃) and an aminomethyl (-CH₂NH₂) group.
Properties
CAS No. |
143689-09-2 |
|---|---|
Molecular Formula |
C7H17N |
Molecular Weight |
115.22 |
IUPAC Name |
2-ethyl-2-methylbutan-1-amine |
InChI |
InChI=1S/C7H17N/c1-4-7(3,5-2)6-8/h4-6,8H2,1-3H3 |
InChI Key |
HGGUWASRBGFLDM-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)CN |
Canonical SMILES |
CCC(C)(CC)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₇H₁₇N
- Structure : (CH₂)₂C(CH₃)(CH₂NH₂)CH₂
- Functional Groups : Primary amine (-NH₂) and branched alkyl chain.
Comparison with Structurally Similar Compounds
2.1. 3-Pentylamine (3-Aminopentane)
- Molecular Formula : C₅H₁₃N
- Structure : CH₂CH₂CH(NH₂)CH₂CH₃
- Key Differences: Branching: 3-Pentylamine is a linear primary amine, lacking the branched methyl and aminomethyl groups present in the target compound. Physical Properties: Lower molecular weight (87.16 g/mol vs. 115.22 g/mol for C₇H₁₇N) and density (0.748 g/mL at 25°C) . Applications: Used as an intermediate in organic synthesis.
2.2. 3-(Aminomethyl)-3-methoxypentane
- Molecular Formula: C₇H₁₇NO
- Structure : (CH₂)₂C(OCH₃)(CH₂NH₂)CH₂
- Key Differences: Functional Group: Contains a methoxy (-OCH₃) group instead of a methyl group at the third carbon. Polarity: Higher polarity due to the ether group, leading to increased solubility in polar solvents compared to 3-(Aminomethyl)-3-methylpentane . Reactivity: The methoxy group may participate in hydrogen bonding or act as a leaving group in substitution reactions.
2.3. 3-(Azidomethyl)pentane
- Molecular Formula : C₆H₁₃N₃
- Structure : (CH₂)₂C(CH₂N₃)CH₂CH₃
- Key Differences :
2.4. Pregabalin (S)-3-(Aminomethyl)-5-methylhexanoic acid
- Molecular Formula: C₈H₁₇NO₂
- Structure : A cyclic analog with a carboxylic acid group and methyl substitution.
- Key Differences :
Comparative Analysis Table
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